

A Comparative Analysis of 5-Hydroxy Flunixind3 Across Various Species

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Compound of Interest		
Compound Name:	5-Hydroxy Flunixin-d3	
Cat. No.:	B026596	Get Quote

This guide offers a comparative examination of **5-Hydroxy Flunixin-d3**, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin. Flunixin is widely used in veterinary medicine to manage pain and inflammation. Understanding the metabolic fate and pharmacokinetic profile of its major metabolite is crucial for ensuring drug efficacy and food safety. This document provides a consolidated overview of key pharmacokinetic parameters and analytical methodologies for **5-Hydroxy Flunixin-d3** in different animal species, tailored for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile of Flunixin and its Metabolite, 5-Hydroxy Flunixin

The metabolism and elimination of Flunixin, and consequently the presence of 5-Hydroxy Flunixin, can vary significantly across species and even with the route of administration. These differences are critical for determining appropriate dosing regimens and withdrawal periods.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Flunixin and 5-Hydroxy Flunixin in various species as reported in the scientific literature. It is important to note that direct comparative studies are limited, and data has been compiled from multiple independent studies.



Species	Route of Administrat ion	Analyte	Parameter	Value	Reference
Dairy Cattle	Intravenous (IV)	Flunixin	Terminal Half- Life	3.42 h	[1]
Intramuscular (IM)	Flunixin	Terminal Half- Life	4.48 h	[1]	
Subcutaneou s (SC)	Flunixin	Terminal Half- Life	5.39 h	[1]	
IV, IM, SC	5-Hydroxy Flunixin	Milk Elimination	Undetectable in all IV cows at 48h; one IM and one SC cow had measurable concentration s.[1]		
Veal Calves	Intravenous (IV)	Flunixin	Elimination Half-Life	1.32 ± 0.94 h	[2]
5-Hydroxy Flunixin	Hepatic Concentratio n	Detected in 1 of 4 calves at 96h post- dose; not detected at 120h.[2]			
Horses	Transdermal	Flunixin	Terminal Half- Life	22.4 h (range: 18.3- 42.5)	[3][4]
Cmax	515.6 ng/mL (range: 369.7-714.0)	[3][4]	_		



Tmax	8.67 h (range: 8.0- 12.0)	[3][4]	-		
5-OH Flunixin	Serum/Urine	Above limit of quantitation at 96h post-administratio n.[3][4]			
Dairy Goats	Transdermal	5-Hydroxy Flunixin	Apparent Milk Half-Life	17.52 h	[5]
Intravenous (IV)	Flunixin	Elimination Half-Life	3.77 h (Lactating)	[6]	
Subcutaneou s (SC)	Flunixin	Elimination Half-Life	3.03 h (Lactating, multiple doses)	[6]	
Sheep	Oral (in feed)	Flunixin	Half-Life	7.95 ± 0.77 h	[7][8]
Cmax	1.78 ± 0.48 μg/mL	[7][8]			
Tmax	6.00 ± 4.14 h	[7][8]			
Intravenous (IV)	Flunixin	Elimination Half-Life	229 min (3.8 h)	[9]	
Intramuscular (IM)	Flunixin	Elimination Half-Life	205 min (3.4 h)	[9]	

Analytical Methodologies for Detection

The accurate quantification of 5-Hydroxy Flunixin is essential for pharmacokinetic studies and residue monitoring in food products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose due to its high sensitivity and specificity.





Overview of LC-MS/MS Methods

The table below outlines key aspects of various LC-MS/MS methods used for the determination of Flunixin and 5-Hydroxy Flunixin in different biological matrices.



Matrix	Extraction Method	Purification	Analytical Column	Key Findings	Reference
Milk	Organic Solvent Extraction	C18 Solid Phase Extraction (SPE)	Not specified	Method 1 (environment ally friendly) and Method 2 both showed good linearity (>0.99), accuracy (84.6%— 115%), and precision (0.7%—9.3%). [10]	[10]
Milk, Beef, Chicken, Egg, Flatfish, Shrimp	QuEChERS- based	C18 SPE	Not specified	Method 1 was validated for various matrices, with recoveries of 82.4%–110% for flunixin and 83.3%– 106% for 5- hydroxy flunixin.[10] [11]	[10]
Bovine Milk	Acetone/Ethyl Acetate Precipitation/ Extraction	Strong Cation Exchange SPE	Not specified	Method provides determination and confirmation of 5- hydroxyflunixi n at 1 and 2 ppb levels,	[12]



				respectively. [12]	
Plasma (Goat)	Not specified	Not specified	UPLC- MS/MS	LOQ for 5- OH metabolite was 0.8 ng/mL in plasma and 0.9 ng/mL in milk.[13]	[13]
Plasma (Veal Calves)	Not specified	Not specified	Not specified	LOQ was 0.001 µg/mL, and the LOD was 0.0005 µg/mL for both flunixin and 5-OH flunixin.[2]	[2]

Experimental Protocols

Representative Experimental Protocol: Quantification of 5-Hydroxy Flunixin in Milk by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the cited literature.[10][14]

- 1. Sample Preparation and Extraction:
- To 2 g of milk sample in a 50 mL centrifuge tube, add an internal standard solution (e.g., **5-Hydroxy Flunixin-d3**).
- Add 100 μL of EDTA solution and shake for 3 minutes.
- Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.



- Shake vigorously for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.
- 2. Solid Phase Extraction (SPE) Cleanup:
- Decant the supernatant into a 15 mL centrifuge tube containing 150 mg of C18 sorbent.
- Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.
- 3. Concentration and Reconstitution:
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or a water:methanol mixture).
- Vortex and sonicate for 5 minutes.
- 4. Final Preparation and Analysis:
- Centrifuge the reconstituted sample at 16,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.2-µm syringe filter into an autosampler vial.
- Analyze the sample using a validated LC-MS/MS method.

Visualizations Metabolic Pathway of Flunixin

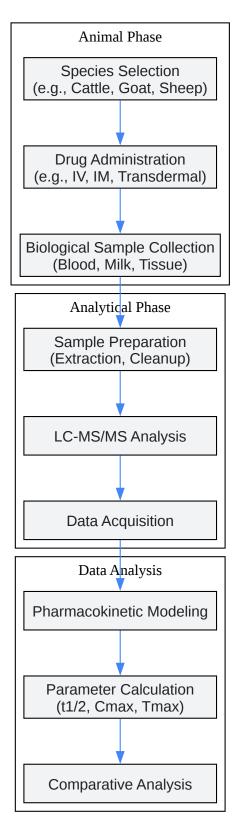


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Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.



Generalized Experimental Workflow for Pharmacokinetic Analysis





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